molecular formula C23H12ClF2N3O2 B2952186 4-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one CAS No. 1326849-94-8

4-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one

Cat. No.: B2952186
CAS No.: 1326849-94-8
M. Wt: 435.81
InChI Key: TXQUESFVELWROV-UHFFFAOYSA-N
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Description

4-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring and a dihydroisoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling reactions: The oxadiazole intermediate is then coupled with a dihydroisoquinolinone derivative using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.

    Final modifications: The final product may require further functional group modifications to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 4-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluorophenylboronic acid
  • 4-Chloro-3-fluorophenylboronic acid
  • N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine

Uniqueness

4-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one is unique due to its combination of an oxadiazole ring and a dihydroisoquinolinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H12ClF2N3O2/c24-19-9-8-13(10-20(19)26)21-27-22(31-28-21)18-12-29(15-5-3-4-14(25)11-15)23(30)17-7-2-1-6-16(17)18/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQUESFVELWROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC(=CC=C3)F)C4=NC(=NO4)C5=CC(=C(C=C5)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H12ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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